molecular formula C12H13ClFNO3 B2683221 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid CAS No. 1444585-08-3

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid

Cat. No. B2683221
M. Wt: 273.69
InChI Key: UZLHQWZJDPZXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid” is a compound that is useful in organic synthesis . It has a molecular weight of 268.11 .

Scientific Research Applications

Synthesis and Biological Activity

The chemical synthesis and biological activities of compounds structurally related to 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid have been explored in various studies, shedding light on their potential scientific applications. These applications span from antimalarial and anticancer properties to their use in synthesizing other complex molecules.

  • Antimalarial Activity : A study focused on the synthesis and antimalarial activity of a series of compounds derived from substituted 1-phenyl-2-propanones, revealing promising antimalarial potency against Plasmodium berghei in mice. This research highlights the potential of such compounds in the development of new antimalarial drugs (Werbel et al., 1986).

  • Anticancer Activity : The synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid and its in vitro anticancer activity provides insights into the compound's utility in cancer research. The study presents an improved drug preparation method that is simpler and more economical compared to existing ones, suggesting its potential in drug development processes (Liu Ying-xiang, 2007).

  • Synthesis of Derivatives : Research on the preparation of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-Toxins, involves the synthesis of compounds with structures similar to 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid. These findings contribute to the understanding of amino acid derivatives in the context of toxin production and offer a methodology for synthesizing such compounds (Shimohigashi et al., 1976).

  • S-Glycosyl and S-Alkyl Derivatives : A study on the synthesis of S-glycosyl and S-alkyl derivatives of a triazinone compound explored their anticancer activities, showing significant in vitro efficacy against various cancer cell lines. This research provides a foundation for the development of new anticancer agents and underscores the importance of structural modifications for therapeutic applications (Saad & Moustafa, 2011).

properties

IUPAC Name

2-[acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-7(12(17)18)15(8(2)16)6-9-10(13)4-3-5-11(9)14/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLHQWZJDPZXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=C(C=CC=C1Cl)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid

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